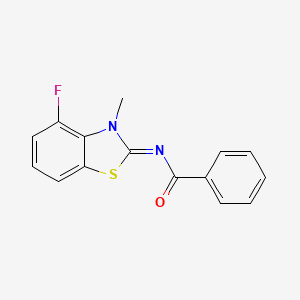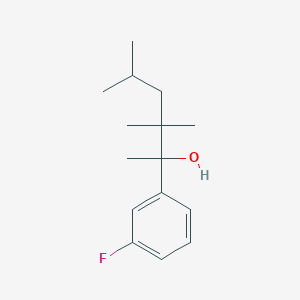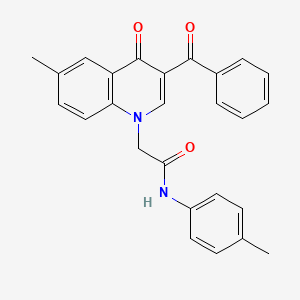
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Chloro(difluoro)methyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole is a chemical compound with the molecular formula C10H7ClF2N2. It is also known by other names, including 4-Chloro-N-methylbenzenamine and N-Methyl-4-chloroaniline . This compound contains a pyrazole ring substituted with chloro and difluoromethyl groups.
Scientific Research Applications
Synthesis and Reactivity
Synthetic Approaches : Research has demonstrated methods for synthesizing pyrazole derivatives, highlighting the utility of such compounds in "click" chemistry and their potential for further functionalization. Notably, a study explored the synthesis and structural characterization of isostructural thiazoles with related pyrazole cores, providing insights into their crystalline structures and conformational properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Another investigation focused on the Diels–Alder reactivity of fluorinated pyrazoles, revealing differences in reactivity and stability, which are crucial for their applications in synthetic chemistry (Abularrage, Levandowski, & Raines, 2020).
Chemical Properties and Applications : The chemical properties of pyrazole derivatives, such as their crystalline structure and potential as COX-1-selective inhibitors, have been studied, contributing to the understanding of their interactions and stability in various formulations (Long, Theiss, Li, & Loftin, 2009). Additionally, the development of new synthetic strategies for 3-amino-4-fluoropyrazoles has been reported, underscoring their importance as functionalized building blocks in drug discovery and development (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Material Science and Medicinal Chemistry
Anti-Cancer Potential : A study on pyrazole compounds synthesized and evaluated for their anti-cancer properties provided insights into their electronic structure, physico-chemical properties, and potential efficacy against specific cancer targets through docking analysis. This research highlights the versatility of pyrazole derivatives in therapeutic applications (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019).
Electrophilic Fluorination : Investigations into the metal-free electrophilic fluorination of pyrazoles have shown that specific conditions can lead to unexpected fluorination and oxidation at the C-4 position, offering a pathway for the synthesis of fluorinated pyrazole derivatives with potential applications in pharmaceuticals and agrochemicals (Bonacorso, Pittaluga, Porte, Líbero, Junges, Zanatta, & Martins, 2015).
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2F2N2/c1-7-6-10(11(13,14)15)17(16-7)9-4-2-8(12)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQWUOXUPWUJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)



![N~1~-(2,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2685473.png)

![2-[4-Prop-2-enyl-5-(8-quinolyloxymethyl)-1,2,4-triazol-3-ylthio]ethanenitrile](/img/structure/B2685477.png)

![N-(2-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2685480.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2685483.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2685484.png)
